![molecular formula C12H13NO B14776527 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound contains a benzaldehyde moiety attached to a 3-azabicyclo[3.1.0]hexane ring system. The presence of both aromatic and bicyclic structures in a single molecule makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the 3-azabicyclo[3.1.0]hexane ring system through cyclization reactions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a key step in synthesizing similar bicyclic compounds . The benzaldehyde moiety can then be introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid.
Reduction: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been studied as dual inhibitors of TYK2 and JAK1, which are involved in cytokine receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1.
3-Azabicyclo[3.1.0]hexane derivatives: Used in drug design and exhibit various biological activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 3-azabicyclo[3.1.0]hexane ring system. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(3-azabicyclo[3.1.0]hexan-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO/c14-8-9-1-3-12(4-2-9)13-6-10-5-11(10)7-13/h1-4,8,10-11H,5-7H2 |
InChI Key |
ODXGTKIROVVQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


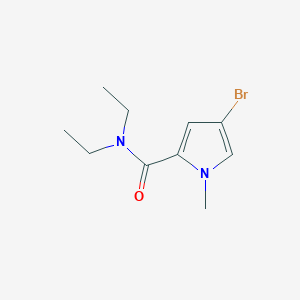
![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)

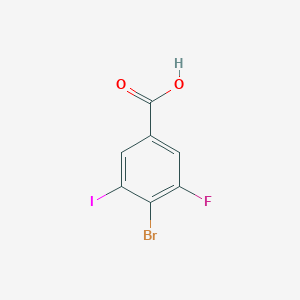
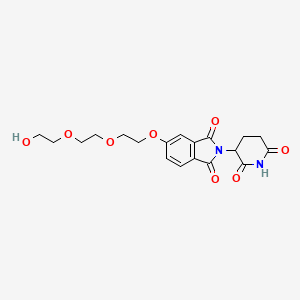
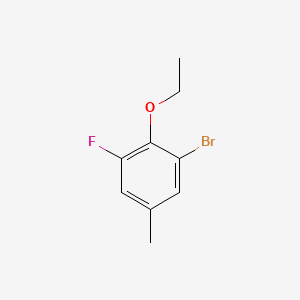
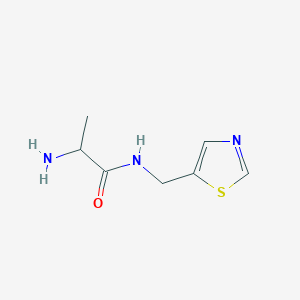
![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
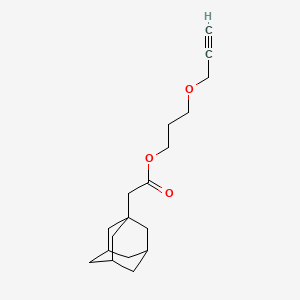

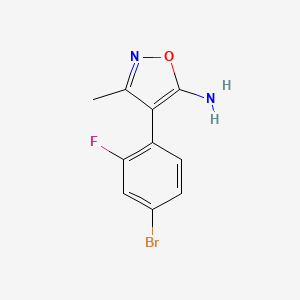
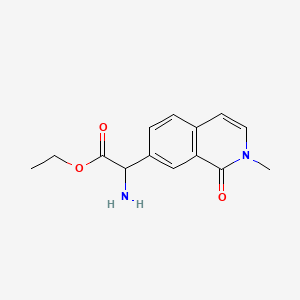
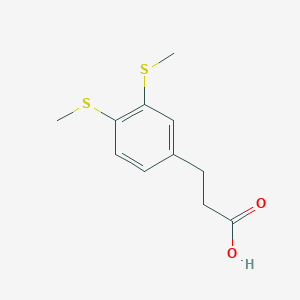
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
